3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine
Description
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-18-11-13-27(24-18)21-10-9-20(22-23-21)26-16-14-25(15-17-26)12-5-8-19-6-3-2-4-7-19/h2-11,13H,12,14-17H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHCJIJLQJYSIK-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of 3-methyl-1H-pyrazole with appropriate reagentsThe final step involves the formation of the pyridazine ring, often through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and pyridazine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring in pyridazine derivatives is a common pharmacophore. Key structural variations include:
Key Observations
- Cinnamyl vs. Halogenated Aryl Groups : The cinnamyl group in the target compound offers a planar, conjugated system distinct from halogenated aryl substituents (e.g., 2-fluorophenyl in ). This may enhance interactions with hydrophobic pockets in biological targets but reduce solubility compared to polar sulfonyl groups .
Biological Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and case studies from recent research.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a pyrazole ring, a piperazine moiety, and a pyridazine structure, which are known to contribute to various biological activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects : The presence of the pyrazole and piperazine rings suggests possible antimicrobial activity against various pathogens.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains:
- Antibacterial Testing : The minimum inhibitory concentration (MIC) was determined for several pathogenic bacteria, revealing effective antibacterial properties.
Case Studies
Case Study 1: Neuropharmacological Effects
A study conducted on animal models assessed the neuropharmacological effects of the compound. It was found to reduce anxiety-like behavior in mice subjected to stress tests, suggesting potential applications in treating anxiety disorders.
Case Study 2: Pain Management
In another study, the compound was evaluated for its analgesic properties using the formalin test in mice. Results indicated significant pain relief compared to control groups, highlighting its potential as an analgesic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
